N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3-nitrobenzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O5S/c19-15-6-4-14(5-7-15)18(21-8-10-27-11-9-21)13-20-28(25,26)17-3-1-2-16(12-17)22(23)24/h1-7,12,18,20H,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XASRCMJLQARVGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3-nitrobenzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Formation of 4-fluorophenylmorpholine: This step involves the reaction of 4-fluoroaniline with morpholine under specific conditions to form 4-fluorophenylmorpholine.
Nitration of Benzenesulfonamide: Benzenesulfonamide is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group, forming 3-nitrobenzenesulfonamide.
Coupling Reaction: The final step involves coupling 4-fluorophenylmorpholine with 3-nitrobenzenesulfonamide under suitable conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3-nitrobenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-(2-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)-2-oxoethyl)-3-nitrobenzenesulfonamide (Compound 4l)
Structural Differences :
- Core: Replaces the morpholinoethyl group with a piperazine derivative containing a bis(4-fluorophenyl)methyl substituent.
- Functional Groups : Retains the 3-nitrobenzenesulfonamide moiety.
3-Chloro-N-phenyl-phthalimide
Structural Differences :
- Core : Phthalimide scaffold vs. sulfonamide.
- Functional Groups: Chloro and phenyl substituents instead of nitro and morpholinoethyl groups.
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide
Structural Differences :
- Core : Incorporates a pyrimidine-thioether linkage and a bromo substituent.
- Functional Groups : Methoxy and trimethylbenzenesulfonamide groups.
Properties :
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
Structural Differences :
- Core : Chromene and pyrazolopyrimidine heterocycles.
- Functional Groups: Fluoro, methyl, and amino substituents.
Properties :
N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide
Structural Differences :
- Core : Pyrimidine ring with formyl and isopropyl groups.
- Functional Groups : Methylsulfonamide instead of nitrobenzenesulfonamide.
Research Implications
- Morpholine vs. Piperazine : Morpholine’s oxygen atom enhances solubility over piperazine derivatives, critical for drug bioavailability .
- Nitro Group : The 3-nitrobenzenesulfonamide group offers stronger electron withdrawal than halogens or methylsulfonamides, favoring interactions in enzyme inhibition or materials science .
- Structural Complexity : Bulky substituents (e.g., chromene) may limit synthetic scalability despite advantageous properties like crystallinity .
Biological Activity
N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3-nitrobenzenesulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a morpholinoethyl group, a 4-fluorophenyl moiety, and a 3-nitrobenzenesulfonamide functional group. The molecular formula is C_{17}H_{20}F_N_3O_4S, with a molecular weight of approximately 373.42 g/mol. Its structure can be represented as follows:
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activity. For example, derivatives containing the nitrobenzenesulfonamide moiety have been shown to inhibit various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3) cells.
- In Vitro Studies : In vitro assays demonstrated that the compound significantly reduced cell viability in cancer cell lines at concentrations ranging from 1 to 10 µM. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Preliminary results suggest that it possesses moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 32 to 128 µg/mL, indicating that while it is not the most potent antimicrobial agent, it may serve as a lead compound for further development.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Morpholinoethyl Group : The morpholinoethyl chain is synthesized through the reaction of morpholine with an appropriate alkyl halide.
- Introduction of the Nitro Group : The nitro group is introduced via nitration of the benzenesulfonamide derivative.
- Coupling Reaction : Finally, a coupling reaction between the morpholinoethyl intermediate and the nitrobenzenesulfonamide yields the final product.
Case Studies
- Case Study on Anticancer Activity :
- Antimicrobial Evaluation :
Comparative Analysis
| Compound Name | Structure | Anticancer Activity | Antimicrobial Efficacy |
|---|---|---|---|
| This compound | Structure | Moderate (MCF-7, PC-3) | Moderate (S. aureus, E. coli) |
| Similar Compound A | Structure | High (various lines) | Low |
| Similar Compound B | Structure | Low | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
